molecular formula C7H6INO2 B3417610 2-Hydroxy-3-iodobenzamide CAS No. 1106305-67-2

2-Hydroxy-3-iodobenzamide

Cat. No.: B3417610
CAS No.: 1106305-67-2
M. Wt: 263.03 g/mol
InChI Key: BEDWVZNZMCXGRQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-iodobenzamide: is an organic compound with the molecular formula C7H6INO2 It is characterized by the presence of a hydroxy group (-OH) and an iodine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-iodobenzamide typically involves the iodination of 2-hydroxybenzamide. One common method includes the reaction of 2-hydroxybenzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position of the benzamide ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Hydroxy-3-iodobenzamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The iodine atom in this compound can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxybenzamide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-hydroxy-3-iodobenzaldehyde.

    Reduction: Formation of 2-hydroxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Hydroxy-3-iodobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to inhibit certain enzymes makes it a candidate for drug development, especially in the treatment of diseases involving enzyme dysregulation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodobenzamide involves the inhibition of the enzyme tyrosinase. Tyrosinase catalyzes the oxidation of tyrosine to form melanin. This compound inhibits this enzyme by binding to its active site, preventing the oxidation of tyrosine and thus reducing melanin production. This property is particularly useful in dermatology for skin whitening treatments.

Comparison with Similar Compounds

    2-Hydroxy-5-iodobenzamide: Similar structure but with the iodine atom at the 5-position.

    2-Hydroxy-3-methylbenzamide: Similar structure but with a methyl group instead of an iodine atom.

    2-Hydroxy-3-nitrobenzamide: Similar structure but with a nitro group instead of an iodine atom.

Uniqueness: 2-Hydroxy-3-iodobenzamide is unique due to the presence of the iodine atom at the 3-position, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a biochemical probe.

Properties

IUPAC Name

2-hydroxy-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDWVZNZMCXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106305-67-2
Record name 2-hydroxy-3-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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